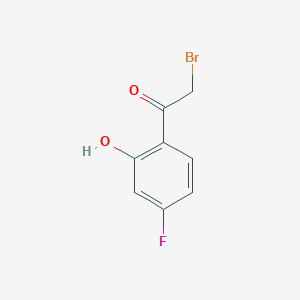
4-Fluoro-2-hydroxyphenacyl bromide
Cat. No. B1346476
Key on ui cas rn:
866863-55-0
M. Wt: 233.03 g/mol
InChI Key: QWYCXHKZADAVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07468371B2
Procedure details


A solution of 1-(4-fluoro-2-hydroxy-phenyl)-ethanone (15.4 g, Aldrich) in EtOAc (100 mL) was treated with AlCl3 (133 mg), stirred at r.t. for 30 min, treated with montmorillonite K10 (2.5 g) stirred an additional 30 min then treated with a solution of bromine (7.05 mL) in EtOAc (100 mL) (added dropwise via addition funnel over 1.5 h). The reaction was stirred at r.t. for 1 h, cooled in a an ice bath and quenched with water added dropwise. The mixture was diluted with EtOAc, filtered through celite and the filtrate was extracted with EtOAc (2×). The combined organic extracts were dried (Na2SO4), concentrated and teh crude product was purified via silica gel chromatography eluting with 5% EtOAc-hexanes to give 3.31 g of the title compound. MS (ESI) m/e 437(2M+H)+.






Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[Br:30]Br>CCOC(C)=O.[Al+3].[Cl-].[Cl-].[Cl-]>[Br:30][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[OH:11])=[O:10] |f:1.2.3.4.5.6.7.8.9.10,13.14.15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
133 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at r.t. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred an additional 30 min
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise via addition funnel over 1.5 h)
|
|
Duration
|
1.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at r.t. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with EtOAc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with EtOAc (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
teh crude product was purified via silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% EtOAc-hexanes
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.31 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
